1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a common theme across several papers. For instance, paper details the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents, which exhibit potent antioxidant activities. Similarly, paper describes the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which showed significant antiallergic activity. Paper reports the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. These examples demonstrate the versatility of synthetic methods in generating pyrrolidine derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity. Paper provides X-ray diffraction analysis data for the structural assignment of one of the synthesized compounds. Paper discusses the X-ray structural characterization of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, comparing its solid-state conformation with related compounds and theoretical data to study structure-activity relationships. These analyses are essential for understanding how variations in molecular structure can influence the potency and efficacy of these compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and substituents. For example, paper describes the conversion of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids to their corresponding carboxylic acids and further to carbonitriles. Paper discusses the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridin-3-ones. These reactions highlight the synthetic versatility of pyrrolidine derivatives and their potential for generating diverse pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, stability, and hydrogen bonding potential, are important for their biological function and drug-likeness. While the papers do not provide extensive data on these properties, the synthesis methods and molecular structures discussed imply that these compounds can be tailored to exhibit desirable physicochemical characteristics for drug development. For instance, the presence of carboxylic acid groups suggests the potential for hydrogen bonding, which can affect solubility and bioavailability.
Scientific Research Applications
Synthesis and Antioxidant Activity
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to exhibit potent antioxidant activity. For instance, certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid, highlighting their potential in this field (Tumosienė et al., 2019).
Antibacterial Applications
Derivatives of this compound have shown notable antibacterial activity. Research on analogs such as pyrrolopyridine suggests potential use in developing new antibacterial agents (Egawa et al., 1984).
Role in Ethylene Biosynthesis in Plants
In plant science, compounds structurally related to 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, such as 1-Aminocyclopropane 1-Carboxylic Acid, play a crucial role in the biosynthesis of ethylene, an important plant hormone (Polko & Kieber, 2019).
Anti-Cancer Properties
Research into oxopyrrolidine-based compounds has indicated their potential in cancer treatment. Studies show that these compounds can bind strongly with DNA and exhibit good activity against certain cancer cell lines (Ali et al., 2014).
Future Directions
properties
IUPAC Name |
5-oxo-1-pentan-3-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-8(4-2)11-6-7(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABAXKBEHPTMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CC(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406488 |
Source
|
Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
944511-54-0 |
Source
|
Record name | 1-(1-Ethylpropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944511-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.